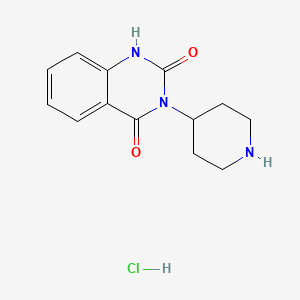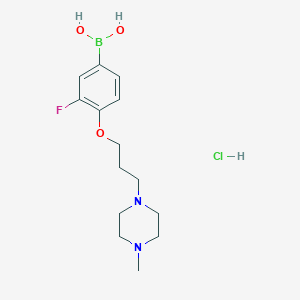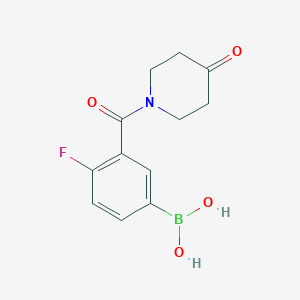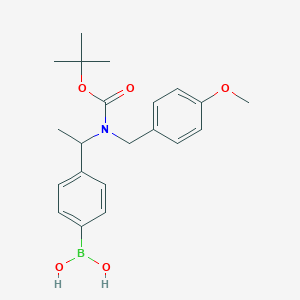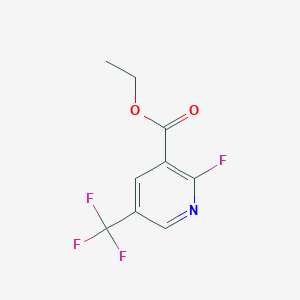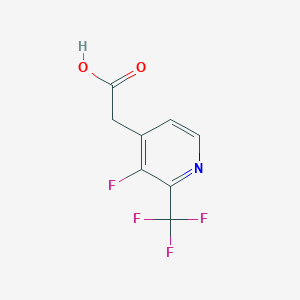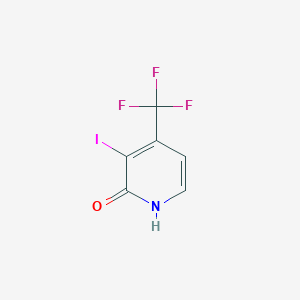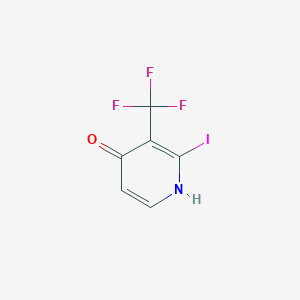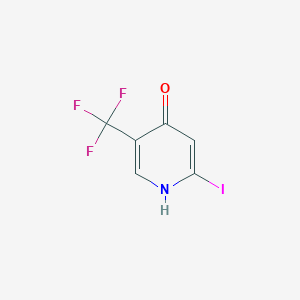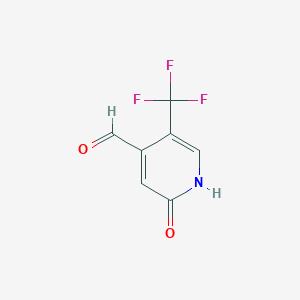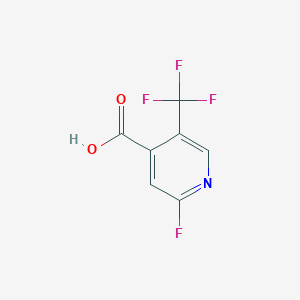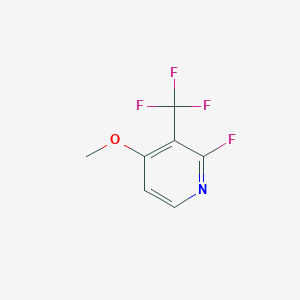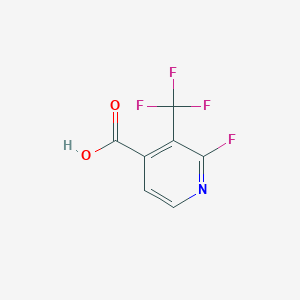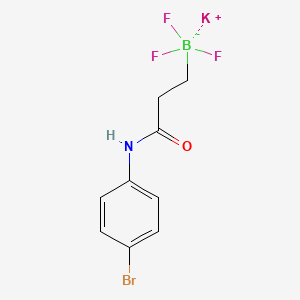![molecular formula C15H10O2S2 B1409393 5'-(4-Hydroxyphenyl)-[2,2'-bithiophene]-5-carbaldehyde CAS No. 1623055-62-8](/img/structure/B1409393.png)
5'-(4-Hydroxyphenyl)-[2,2'-bithiophene]-5-carbaldehyde
Overview
Description
5’-(4-Hydroxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde is an organic compound that belongs to the class of bithiophenes Bithiophenes are heterocyclic compounds containing two thiophene rings This particular compound is characterized by the presence of a hydroxyphenyl group and an aldehyde group attached to the bithiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(4-Hydroxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the coupling of two thiophene units using a palladium catalyst and a boron reagent.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where a phenol derivative is reacted with the bithiophene core in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions, such as temperature, pressure, and catalyst loading, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5’-(4-Hydroxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides
Major Products
Oxidation: 5’-(4-Carboxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde
Reduction: 5’-(4-Hydroxyphenyl)-[2,2’-bithiophene]-5-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5’-(4-Hydroxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly in the design of molecules with anti-inflammatory, antimicrobial, or anticancer properties.
Biological Research: It can be used as a fluorescent probe for studying biological systems, due to its ability to undergo solvation-induced fluorescence enhancement.
Mechanism of Action
The mechanism of action of 5’-(4-Hydroxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde depends on its specific application:
Comparison with Similar Compounds
Similar Compounds
5,5’-Bis(4-hydroxyphenyl)-2,2’-bithiophene: Similar structure but lacks the aldehyde group.
5,5’-Bis(4-ethylphenyl)-2,2’-bithiophene: Similar structure but has an ethyl group instead of a hydroxy group.
Uniqueness
5’-(4-Hydroxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde is unique due to the presence of both a hydroxyphenyl group and an aldehyde group, which allows it to participate in a wider range of chemical reactions and makes it a versatile building block for various applications in materials science, medicinal chemistry, and biological research.
Properties
IUPAC Name |
5-[5-(4-hydroxyphenyl)thiophen-2-yl]thiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2S2/c16-9-12-5-6-14(18-12)15-8-7-13(19-15)10-1-3-11(17)4-2-10/h1-9,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLRCJCWFMDJRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C3=CC=C(S3)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


